3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride
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Overview
Description
3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-5-(pyrrolidin-3-YL)pyridine dihydrochloride: Similar structure but with a different position of the pyrrolidine ring.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride is unique due to its specific fluorine substitution and the position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H13Cl2FN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-fluoro-5-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H |
InChI Key |
ZFFKBCBBODOTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |
Origin of Product |
United States |
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